

# Application Notes and Protocols for Assembling Microfluidic Devices Using Permabond 910

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Permabond 910

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This document provides detailed guidance on the use of **Permabond 910**, a methyl cyanoacrylate adhesive, for the assembly and fabrication of microfluidic devices. These protocols are designed to ensure robust, reliable, and contamination-free bonding for a variety of microfluidic applications, including cell culture, diagnostics, and drug screening.

## Introduction to Permabond 910

**Permabond 910** is a single-component, low-viscosity, fast-curing adhesive.<sup>[1][2][3][4]</sup> It is composed of 100% methyl cyanoacrylate, which polymerizes rapidly at room temperature when in contact with surface moisture.<sup>[3]</sup> This adhesive is particularly well-suited for bonding a wide range of materials commonly used in microfluidic device fabrication, including metals, plastics, and rubbers.<sup>[1][2][3][4][5][6]</sup> Its fast fixture time and high bond strength make it an attractive option for rapid prototyping and manufacturing of microfluidic chips.

## Key Properties of Permabond 910

A summary of the essential properties of **Permabond 910** is presented below. This data is crucial for designing and fabricating robust microfluidic devices.

Table 1: Physical and Mechanical Properties of **Permabond 910**

Property	Value	Source
Chemical Type	Methyl Cyanoacrylate	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Colorless Liquid	<a href="#">[7]</a>
Viscosity	70-90 mPa.s (low)	<a href="#">[7]</a>
Gap Fill	0.15 mm (0.006 in)	<a href="#">[7]</a>
Fixture Time	10-15 seconds (Steel, Buna-N Rubber, Phenolic)	<a href="#">[7]</a>
Full Cure Time	24 hours	<a href="#">[7]</a>
Temperature Range	-55°C to 82°C (-65°F to 180°F)	<a href="#">[7]</a>

Table 2: Shear Strength of **Permabond 910** on Various Substrates

Substrate	Shear Strength (N/mm <sup>2</sup> )	Shear Strength (psi)	Source
Steel	23-29	3300-4200	<a href="#">[1]</a> <a href="#">[7]</a>
Aluminum	13-15	1900-2200	<a href="#">[1]</a> <a href="#">[7]</a>
Brass	21	3000	<a href="#">[1]</a> <a href="#">[7]</a>
Stainless Steel	21	3000	<a href="#">[1]</a> <a href="#">[7]</a>
ABS, PVC, Polycarbonate	>6-10	870-1450	<a href="#">[7]</a>
Butyl Rubber	>2	>300	<a href="#">[1]</a>

## Biocompatibility and Chemical Resistance

For applications in drug development and cell-based assays, the biocompatibility and chemical resistance of the adhesive are critical.

- **Biocompatibility:** While **Permabond 910** is used in some medical device applications, it is essential to note that the final assembled device must be tested for biocompatibility for its

intended use.[8] The FDA does not pre-approve adhesives, but rather the final medical device.[8] For applications requiring biocompatibility, Permabond offers a specific range of "4C series" cyanoacrylates that have undergone cytotoxicity and USP Class VI testing.[9][10] Researchers should consider these alternatives if biocompatibility is a primary concern.

- Chemical Resistance: Cured **Permabond 910** has good resistance to non-polar solvents like gasoline and motor oil.[5][11] However, its resistance to polar solvents is limited.[5][11] Alcohols can cause bond deterioration over several months, while acetone acts as a good solvent for the cured adhesive.[5][11] Boiling water can destroy the bond within 24 hours.[5][11] This is a critical consideration for sterilization procedures and the types of reagents used in microfluidic experiments.

## Experimental Protocols

The following protocols provide a step-by-step guide for using **Permabond 910** to assemble microfluidic devices.

This protocol is suitable for rapid prototyping where a semi-permanent bond is required.

Materials:

- PDMS (Polydimethylsiloxane) microfluidic chip
- Glass microscope slide
- **Permabond 910** adhesive
- Isopropanol or acetone
- Lint-free wipes
- Plasma cleaner (optional, for enhanced bonding)
- Fine-tipped applicator (e.g., a needle or a micro-pipette tip)

Procedure:

- Surface Preparation:

- Thoroughly clean the bonding surfaces of both the PDMS chip and the glass slide with isopropanol or acetone to remove any dust, grease, or oils.[\[1\]](#)[\[3\]](#)
- Dry the surfaces completely using a stream of nitrogen or clean, compressed air.
- For enhanced adhesion, treat both surfaces with oxygen plasma for 30-60 seconds. This increases surface energy and promotes better wetting of the adhesive.
- Adhesive Application:
  - Apply a very small, controlled amount of **Permabond 910** to the bonding surface of the glass slide using a fine-tipped applicator.
  - Apply the adhesive sparingly to one surface only.[\[1\]](#)[\[3\]](#) The low viscosity of **Permabond 910** allows it to spread into a thin film.
  - Crucially, avoid applying adhesive near the microfluidic channels to prevent clogging. A thin perimeter application is recommended.
- Assembly and Curing:
  - Quickly and accurately align the PDMS chip onto the glass slide.[\[1\]](#)[\[3\]](#)
  - Apply gentle, uniform pressure to ensure the adhesive spreads into a thin, even layer.[\[1\]](#)[\[3\]](#)
  - Hold the assembly in place for at least 30 seconds to allow for initial fixturing.
  - Allow the device to cure for 24 hours at room temperature to achieve maximum bond strength.[\[7\]](#)

This protocol is for assembling devices fabricated from multiple layers of materials like PMMA (Polymethyl methacrylate) or polycarbonate.

#### Materials:

- Micro-machined polymer layers (e.g., PMMA, Polycarbonate)
- **Permabond 910** adhesive

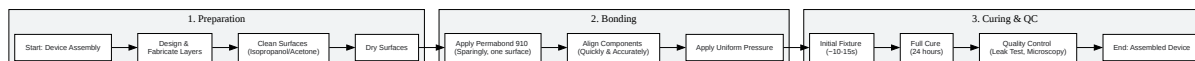
- Isopropanol or acetone
- Lint-free wipes
- Alignment jig or fixture
- Clamps or a press

#### Procedure:

- Surface Preparation:
  - Clean all bonding surfaces of the polymer layers with isopropanol to remove any debris or contaminants.
  - Ensure the surfaces are completely dry before applying the adhesive.
- Adhesive Application:
  - Design the adhesive application pattern to avoid channel obstruction. A thin, continuous line of adhesive can be applied around the perimeter of the microfluidic structures.
  - Use a precision dispensing system or a manual fine-tipped applicator to apply a minimal amount of **Permabond 910** to one of the bonding surfaces.
- Assembly and Curing:
  - Carefully align the layers using an alignment jig.
  - Bring the layers into contact and apply firm, even pressure using clamps or a press. This ensures a thin bond line and helps to prevent voids.
  - Maintain pressure for at least 1-2 minutes to ensure a good initial bond.
  - Remove any excess adhesive that may have squeezed out using a solvent like acetone before it fully cures.<sup>[1][3]</sup>
  - Allow the assembled device to cure for 24 hours at room temperature.

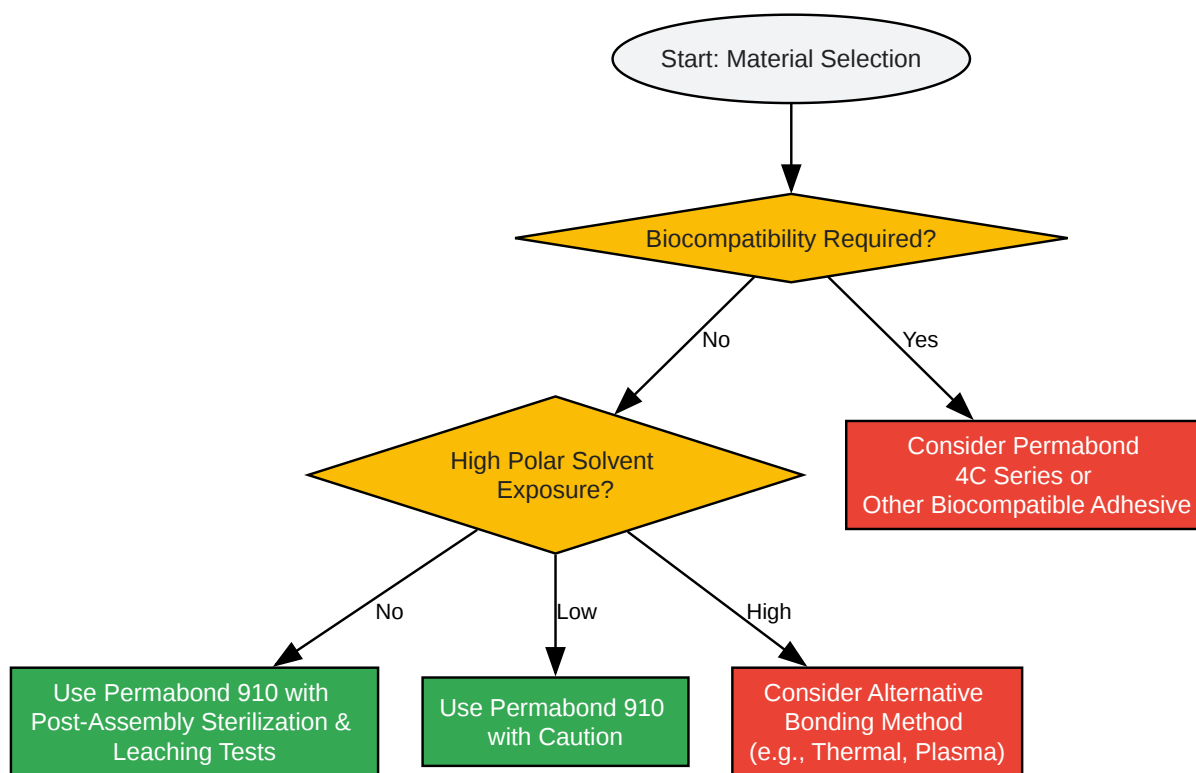
## Visualizing Workflows and Relationships

The following diagrams illustrate the key decision-making processes and workflows for using **Permabond 910** in microfluidic device assembly.



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Caption: Workflow for assembling a microfluidic device using **Permabond 910**.



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Caption: Decision logic for selecting an adhesive for microfluidic applications.

## Troubleshooting

Table 3: Common Issues and Solutions in Microfluidic Device Assembly with **Permabond 910**

Issue	Possible Cause(s)	Recommended Solution(s)
Channel Clogging	Excessive adhesive application.	Apply adhesive sparingly and away from channels. Use a fine-tipped applicator for precision.
Adhesive wicking into channels due to low viscosity.	Design a "break" or a small ridge in the bonding surface to stop adhesive flow.	
Weak Bond	Inadequate surface preparation.	Ensure surfaces are clean, dry, and free of contaminants.[1][3]
Insufficient curing time.	Allow for a full 24-hour cure at room temperature.[7]	
Incompatible substrates.	For materials like polyethylene or polypropylene, a primer (e.g., Permabond Polyolefin Primer) may be required.[5]	
Inconsistent Bonding	Uneven pressure during assembly.	Use clamps or a press to apply uniform pressure.
Non-uniform adhesive layer.	Ensure sufficient pressure is applied to spread the adhesive into a thin, even film.[1][3]	
Device Delamination	Exposure to incompatible chemicals.	Verify the chemical compatibility of Permabond 910 with all reagents to be used.[5][11]
High temperature exposure.	Operate the device within the specified temperature range of -55°C to 82°C.[7]	

## Safety Precautions

- **Permabond 910** is a combustible liquid and can cause skin and eye irritation, as well as respiratory irritation.[12]
- Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[5]
- Avoid direct contact with skin and eyes. In case of skin bonding, do not pull apart. Gently peel apart using a blunt object or soak in warm, soapy water.[5]
- Refer to the Safety Data Sheet (SDS) for **Permabond 910** for complete safety information. [12]

By following these application notes and protocols, researchers can effectively utilize **Permabond 910** for the assembly of microfluidic devices, enabling rapid and reliable fabrication for a wide range of scientific applications.

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Address: 3281 E Guasti Rd  
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